molecular formula C11H10ClNO4S2 B2535454 2-((5-chlorothiophen-2-yl)sulfonyl)-N-(furan-2-ylmethyl)acetamide CAS No. 1020970-65-3

2-((5-chlorothiophen-2-yl)sulfonyl)-N-(furan-2-ylmethyl)acetamide

Cat. No.: B2535454
CAS No.: 1020970-65-3
M. Wt: 319.77
InChI Key: GFLMBYMUKRUGMG-UHFFFAOYSA-N
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Description

2-((5-chlorothiophen-2-yl)sulfonyl)-N-(furan-2-ylmethyl)acetamide is a complex organic compound that features a thiophene ring substituted with a chlorine atom and a sulfonyl group, as well as a furan ring attached to an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-chlorothiophen-2-yl)sulfonyl)-N-(furan-2-ylmethyl)acetamide typically involves multiple steps:

    Formation of the 5-chlorothiophene-2-sulfonyl chloride: This can be achieved by chlorosulfonation of 5-chlorothiophene.

    Nucleophilic substitution: The sulfonyl chloride is then reacted with furan-2-ylmethylamine to form the sulfonamide.

    Acetylation: The final step involves acetylation of the amine group to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-((5-chlorothiophen-2-yl)sulfonyl)-N-(furan-2-ylmethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The chlorine atom on the thiophene ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiophene sulfide derivatives.

    Substitution: Various substituted thiophene derivatives depending on the nucleophile used.

Scientific Research Applications

2-((5-chlorothiophen-2-yl)sulfonyl)-N-(furan-2-ylmethyl)acetamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique electronic properties make it useful in the development of organic semiconductors and other advanced materials.

    Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.

Mechanism of Action

The mechanism of action of 2-((5-chlorothiophen-2-yl)sulfonyl)-N-(furan-2-ylmethyl)acetamide depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary depending on the biological context.

Comparison with Similar Compounds

Similar Compounds

  • 2-((5-bromothiophen-2-yl)sulfonyl)-N-(furan-2-ylmethyl)acetamide
  • 2-((5-methylthiophen-2-yl)sulfonyl)-N-(furan-2-ylmethyl)acetamide
  • 2-((5-chlorothiophen-2-yl)sulfonyl)-N-(pyridin-2-ylmethyl)acetamide

Uniqueness

2-((5-chlorothiophen-2-yl)sulfonyl)-N-(furan-2-ylmethyl)acetamide is unique due to the presence of both a thiophene and a furan ring, which confer distinct electronic properties. The chlorine atom on the thiophene ring also allows for further functionalization, making it a versatile compound for various applications.

Properties

IUPAC Name

2-(5-chlorothiophen-2-yl)sulfonyl-N-(furan-2-ylmethyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClNO4S2/c12-9-3-4-11(18-9)19(15,16)7-10(14)13-6-8-2-1-5-17-8/h1-5H,6-7H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFLMBYMUKRUGMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CNC(=O)CS(=O)(=O)C2=CC=C(S2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClNO4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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